1,3-Diacetoxyacetone

概要

説明

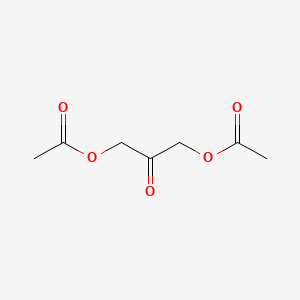

1,3-Diacetoxyacetone is an organic compound with the molecular formula C7H10O5. It is also known as (3-acetyloxy-2-oxopropyl) acetate. This compound is a derivative of acetone and is characterized by the presence of two acetoxy groups attached to the central carbon atom. It is a versatile chemical used in various fields, including organic synthesis and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Diacetoxyacetone can be synthesized through the oxidation of diacetylglycerols. One efficient method involves the use of an AlOx-embedded copper nanoparticle catalyst (CuNP@AlOx) under air as an environmentally friendly oxidant. This process achieves over 99% selectivity .

Another method involves the acetonitrile-catalyzed addition of chlorine to an iminium ion, which is used in organic reactions and supramolecular chemistry .

Industrial Production Methods

Industrial production of this compound typically involves the selective acetylation of glycerol using acetic acid in the presence of a lanthanum cation-exchanged montmorillonite catalyst. The diacetylglycerols obtained from this process are then oxidized to produce this compound .

化学反応の分析

Types of Reactions

1,3-Diacetoxyacetone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form other compounds.

Reduction: It can be reduced under specific conditions.

Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Air as an oxidant with CuNP@AlOx catalyst.

Reduction: Specific reducing agents can be used under controlled conditions.

Substitution: Various reagents can be used to replace the acetoxy groups with other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .

科学的研究の応用

Organic Synthesis

1,3-Diacetoxyacetone has been utilized in organic synthesis as a building block for more complex molecules. For instance, it has been reported to undergo photochemical reactions with vinylene carbonate to produce oxetane derivatives in yields up to 55% . This reaction demonstrates its utility in creating novel cyclic structures that are valuable in pharmaceutical development.

Catalysis

The compound has shown potential as a catalyst or catalyst precursor in various reactions. Studies indicate that when confined within cyclodextrins, this compound can act as an oxidase mimic in the presence of hydrogen peroxide . This property is significant for developing new catalytic systems that mimic natural enzymatic processes.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its role in synthesizing cyclosporin analogs. These analogs are important for immunosuppressive therapies and have been shown to exhibit enhanced potency and reduced toxicity compared to traditional cyclosporins . The incorporation of this compound into these compounds allows for modifications that improve their pharmacological profiles.

Case Study 1: Photochemical Reactions

A study demonstrated the effectiveness of this compound in photochemical reactions where it was irradiated in a benzene solution with vinylene carbonate. The resulting oxetane photoproduct was isolated with a yield of 55%, showcasing the compound's utility in generating complex molecular architectures through light-induced processes .

Case Study 2: Catalytic Applications

Research involving cyclodextrin-encapsulated this compound highlighted its application as an oxidase mimic. This study illustrated how the compound could facilitate oxidation reactions under mild conditions while maintaining selectivity and efficiency, thus paving the way for environmentally friendly catalytic processes .

Data Tables

| Application Area | Specific Use Case | Yield/Effectiveness |

|---|---|---|

| Organic Synthesis | Photochemical reaction with vinylene carbonate | 55% yield |

| Catalysis | Oxidase mimic within cyclodextrins | Enhanced selectivity |

| Medicinal Chemistry | Synthesis of cyclosporin analogs | Improved potency |

作用機序

The mechanism of action of 1,3-Diacetoxyacetone involves its reactivity as an acetylation agent. It can react with various nucleophiles, leading to the formation of acetylated products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

類似化合物との比較

Similar Compounds

Diacetylglycerols: Precursors in the synthesis of 1,3-Diacetoxyacetone.

Acetylglycerols: Similar in structure but with different functional groups.

Dihydroxyacetone: A related compound with different chemical properties.

Uniqueness

This compound is unique due to its high selectivity in acetylation reactions and its versatility in various chemical processes. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .

生物活性

1,3-Diacetoxyacetone (DAA) is a compound of significant interest due to its diverse biological activities and applications in synthetic chemistry. This article explores the biological activity of DAA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is an acyclic compound characterized by two acetoxy groups attached to a central carbon atom. Its chemical formula is , and it is often synthesized from dihydroxyacetone through acetylation processes. The compound's structural properties facilitate various chemical reactions, making it a versatile intermediate in organic synthesis.

Biological Activities

- Cytotoxic Effects : DAA has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that DAA can induce apoptosis in these cells, potentially through mechanisms involving oxidative stress and mitochondrial dysfunction .

- Immunomodulatory Properties : DAA exhibits immunomodulatory effects, influencing immune cell activity. Studies suggest that it may enhance the production of pro-inflammatory cytokines, which could be beneficial in certain therapeutic contexts .

- Antimicrobial Activity : Preliminary investigations have shown that DAA possesses antimicrobial properties against a range of pathogenic bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes .

- Nematicidal Properties : The compound has demonstrated efficacy against nematodes, indicating potential applications in agricultural pest control .

Synthesis and Applications

DAA is synthesized via the Horner-Wadsworth-Emmons (HWE) olefination reaction, where phosphonates react with aldehydes or ketones to yield enones and related compounds. This method has been employed effectively to produce DAA in moderate yields .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| Cytotoxic | Induces apoptosis in cancer cells | |

| Immunomodulatory | Enhances cytokine production | |

| Antimicrobial | Disrupts microbial cell membranes | |

| Nematicidal | Effective against nematodes |

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of DAA on human breast cancer cells (MCF-7), researchers found that treatment with DAA led to a significant reduction in cell viability after 24 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) and activation of caspase pathways .

Case Study 2: Immunomodulation

Another investigation focused on the immunomodulatory effects of DAA on macrophages. Results indicated that DAA treatment resulted in elevated levels of TNF-alpha and IL-6, suggesting its potential use as an immunostimulant in therapeutic settings .

特性

IUPAC Name |

(3-acetyloxy-2-oxopropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c1-5(8)11-3-7(10)4-12-6(2)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVCVSQSQHGBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287893 | |

| Record name | 1,3-Diacetoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6946-10-7 | |

| Record name | 6946-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6946-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6946-10-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diacetoxyacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is an example of a catalytic application of 1,3-diacetoxyacetone in organic synthesis?

A1: While the provided abstracts don't detail the use of this compound as a catalyst, they do describe its synthesis. [] Specifically, this compound can be synthesized through the oxidation of diacetylglycerols. This reaction is catalyzed by an AlOx-embedded copper nanoparticle catalyst under an air atmosphere. [] This highlights the compound's role as a valuable building block or intermediate in organic synthesis.

Q2: Can you provide an example of how this compound is used in the study of natural product biosynthesis?

A2: The research by Maier and Gröger [] explores the biosynthesis of ergot alkaloids. While this compound itself isn't a direct precursor in the pathway, it plays a crucial role in a synthetic strategy to access potential biosynthetic intermediates. Reacting this compound with a specific phosphonium salt provides a dihydroxy compound that can be further modified to mimic proposed intermediates in the ergot alkaloid biosynthesis. [] This approach helps researchers understand the complex steps involved in natural product formation within organisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。